N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide
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Overview
Description
N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an ethyl group, a hydroxy group, a methyl group, and a methanesulfonamide group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The hydroxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the hydroxy group can be introduced by treating the quinoline core with a hydroxylating agent such as hydrogen peroxide.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the quinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Ethylation: The final step involves the ethylation of the nitrogen atom, which can be achieved by treating the intermediate with ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target proteins, while the quinoline core can participate in π-π stacking interactions. The methanesulfonamide group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the additional substituents found in N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide.
2-Hydroxyquinoline: A simpler derivative with a hydroxy group at the 2-position.
6-Methylquinoline: A derivative with a methyl group at the 6-position.
Methanesulfonamide: A simple sulfonamide derivative without the quinoline core.
Uniqueness
This compound is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the hydroxy, methyl, and methanesulfonamide groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H18N2O3S |
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Molecular Weight |
294.37 g/mol |
IUPAC Name |
N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C14H18N2O3S/c1-4-16(20(3,18)19)9-12-8-11-7-10(2)5-6-13(11)15-14(12)17/h5-8H,4,9H2,1-3H3,(H,15,17) |
InChI Key |
DZIBQJJGZIIYIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C |
Origin of Product |
United States |
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